molecular formula C16H17N3O3S B2451091 (E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one CAS No. 304889-79-0

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one

Cat. No. B2451091
CAS RN: 304889-79-0
M. Wt: 331.39
InChI Key: DZZAJJSJHZRDMQ-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one, commonly known as LASSBio-294, is a thiazolidinone derivative that has been extensively studied for its potential use as an anticancer agent. This compound exhibits potent antiproliferative activity against a variety of cancer cell lines, making it a promising candidate for further development in the field of cancer research.

Scientific Research Applications

Antibacterial Activity

A study by Trotsko et al. (2018) synthesized a series of acetic acid derivatives, including compounds with a thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moiety, similar to (E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one. These compounds exhibited notable antibacterial activity, particularly against Gram-positive bacterial strains, suggesting their potential in developing new antibacterial agents Trotsko et al., 2018.

Antimicrobial and Antifungal Studies

Patel and Agravat (2007) conducted a study on new pyridine derivatives, including compounds similar to the one . These compounds were evaluated for their antibacterial and antifungal activities, demonstrating variable effectiveness against different strains of bacteria and fungi Patel & Agravat, 2007.

In Vitro Cytostatic Activity in Cancer Cells

Eamvijarn et al. (2012) isolated compounds from the fungus Neosartorya pseudofischeri, including a 1,4-diacetyl-2,5-dibenzylpiperazine derivative, which is structurally related to the compound . This derivative displayed growth inhibitory activity against various cancer cell lines, indicating its potential as a basis for anticancer cytostatic compounds Eamvijarn et al., 2012.

Anticonvulsant Agents

A study by Liu et al. (2016) synthesized new benzothiazole derivatives with potential as anticonvulsant agents. These compounds, including structures analogous to the subject compound, showed promising results in tests for anticonvulsant activity Liu et al., 2016.

Anticancer Properties

Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones, assessing their probable anticancer activity. These compounds, structurally similar to the subject compound, exhibited cytotoxic activity against various cancer cell lines, indicating their potential in cancer treatment Osmaniye et al., 2018.

properties

IUPAC Name

(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-11(20)18-6-8-19(9-7-18)16-17-15(22)14(23-16)10-12-2-4-13(21)5-3-12/h2-5,10,21H,6-9H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZAJJSJHZRDMQ-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one

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